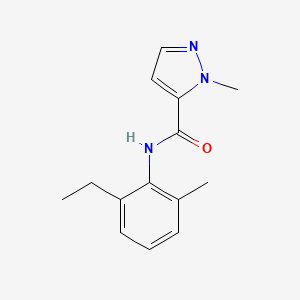

![molecular formula C18H21N5O2 B5501920 N-[1-甲基-2-(3-甲基-1H-吡唑-5-基)乙基]-5-(苯氧甲基)-1H-吡唑-3-甲酰胺](/img/structure/B5501920.png)

N-[1-甲基-2-(3-甲基-1H-吡唑-5-基)乙基]-5-(苯氧甲基)-1H-吡唑-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

- The synthesis of similar pyrazole derivatives involves bioisosteric replacement of an indazole ring, often found in synthetic cannabinoids. The pyrazole ring system can create regioisomers, such as in the study of N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide and its isomers. The synthesis and analytical characterizations of these isomers, including chromatographic, spectroscopic, mass spectrometric platforms, and crystal structure analysis, are crucial (McLaughlin et al., 2016).

Molecular Structure Analysis

- The molecular structure of pyrazole derivatives has been extensively analyzed using single crystal X-ray diffraction studies, confirming the dihedral angles and confirming twisted conformations between rings in similar compounds (Kumara et al., 2018).

Chemical Reactions and Properties

- Chemical reactions involving pyrazole derivatives can result in various products, such as 3-triazeno derivatives of pyrazole carboxylic acid and carboxamide esters. These transformations are often analogous to reactions of triazenoimidazoles, indicating a similarity in chemical behavior (Shealy & O'dell, 1971).

Physical Properties Analysis

- The physical properties of pyrazole derivatives, including their thermal stability, have been studied. For example, a novel pyrazole derivative was found to be thermally stable up to 190°C. The stability of these compounds is often analyzed using thermal analysis techniques (Kumara et al., 2018).

Chemical Properties Analysis

- The chemical properties, such as the antibacterial activity of N-substituted pyrazole derivatives, have been evaluated. For instance, certain compounds in this class showed effectiveness against pathogenic strains, indicating their potential as antimicrobial agents (Pitucha et al., 2011).

科学研究应用

合成和结构分析

合成和抗白血病活性: 一项研究重点关注吡唑-4-羧酸和吡唑-4-甲酰胺的 3-三氮烯衍生物的合成,证明在白血病试验中具有显着的抗白血病活性和增加的存活时间。该研究表明吡唑衍生物(包括具有与指定化学物质相似的结构的化合物)在抗白血病应用中的潜力(Shealy & O'dell, 1971)。

烯胺酮的结构表征: 另一项研究描述了烯胺酮的合成,包括通过 X 射线衍射进行的结构测定,表明互变异构和此类化合物中的分子内氢键的重要性。这项研究提供了对可能与 N-[1-甲基-2-(3-甲基-1H-吡唑-5-基)乙基]-5-(苯氧甲基)-1H-吡唑-3-甲酰胺等化合物相关的结构特征的见解(Brbot-Šaranović 等,2001)。

N-取代吡唑啉衍生物: 对 N-取代 3,5-二苯基-2-吡唑啉-1-硫代甲酰胺的研究提供了分子结构和相互作用的详细信息,这有助于了解相关吡唑衍生物的行为和潜在反应性(Köysal 等,2005)。

潜在应用

抗癌和抗菌活性: 一项关于吡唑衍生物的合成、表征和生物学评估的研究突出了它们的抗肿瘤、抗真菌和抗菌活性。这些发现表明基于吡唑的化合物具有潜在的医学和制药应用(Titi 等,2020)。

杀线虫活性: 对 3-(三氟甲基)-1H-吡唑-4-甲酰胺衍生物的研究证明了显着的杀线虫活性,表明此类化合物在农业应用中很有用,特别是在病虫害管理中(Zhao 等,2017)。

作用机制

安全和危害

属性

IUPAC Name |

N-[1-(5-methyl-1H-pyrazol-3-yl)propan-2-yl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5O2/c1-12(8-14-9-13(2)20-21-14)19-18(24)17-10-15(22-23-17)11-25-16-6-4-3-5-7-16/h3-7,9-10,12H,8,11H2,1-2H3,(H,19,24)(H,20,21)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUCVOUUWKQLLSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)CC(C)NC(=O)C2=NNC(=C2)COC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{4-[4-(4-tert-butylbenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5501837.png)

![N-(4-tert-butyl-1,3-thiazol-2-yl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B5501846.png)

![3-ethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-1-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B5501855.png)

![3,7-dimethyl-11-{[(4-methyl-1,3-thiazol-2-yl)thio]acetyl}-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5501864.png)

![1-(2-fluoro-5-methoxybenzyl)-3-hydroxy-3-{[methyl(2-thienylmethyl)amino]methyl}piperidin-2-one](/img/structure/B5501879.png)

![N-(5-chloro-2-pyridinyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5501882.png)

![N-{5-[(diethylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B5501887.png)

![N-[1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)-2-(3-pyridinyl)vinyl]-2-furamide](/img/structure/B5501897.png)

![2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(1-phenylethyl)acetamide](/img/structure/B5501911.png)

![N-(3,4-difluorophenyl)-2-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5501917.png)